molecular formula C14H8F4O B1583439 2-Fluoro-6-(trifluoromethyl)benzophenone CAS No. 208173-18-6

2-Fluoro-6-(trifluoromethyl)benzophenone

Cat. No.: B1583439
CAS No.: 208173-18-6
M. Wt: 268.21 g/mol
InChI Key: GZERPYCCZRGZNF-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H8F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzophenone core.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)benzophenone has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzophenone
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzamide

Comparison: Compared to these similar compounds, 2-Fluoro-6-(trifluoromethyl)benzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZERPYCCZRGZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341111
Record name 2-Fluoro-6-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208173-18-6
Record name 2-Fluoro-6-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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